N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 3,4-dimethylphenoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furan-2-Carboxamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The dimethylphenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a benzodiazole moiety, and a dimethylphenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-16-9-10-18(14-17(16)2)28-13-11-26-20-7-4-3-6-19(20)25-22(26)15-24-23(27)21-8-5-12-29-21/h3-10,12,14H,11,13,15H2,1-2H3,(H,24,27) |
InChI Key |
NHGYDDNOLRFCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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